molecular formula C9H8N2O2S B8422479 6-Methoxybenzisothiazole-3-carboxamide

6-Methoxybenzisothiazole-3-carboxamide

Cat. No.: B8422479
M. Wt: 208.24 g/mol
InChI Key: QDTDIXIANSUPPN-UHFFFAOYSA-N
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Description

6-Methoxybenzisothiazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzisothiazole core, a privileged scaffold known for conferring a wide range of biological activities. This carboxamide derivative is primarily utilized in early-stage drug discovery as a key intermediate or building block for the synthesis of more complex molecules. Researchers investigate this scaffold for its potential in developing novel therapeutic agents. Structurally related benzothiazole carboxamides have been extensively studied and shown to possess potent biological properties, including antiproliferative activity against various cancer cell lines [citation 4], and significant cyclooxygenase (COX) inhibitory effects [citation 5]. The methoxy substitution on the aromatic ring is a common modification explored to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which can directly influence its pharmacokinetic and pharmacodynamic profile. The compound serves as a critical precursor in organic synthesis, particularly in the construction of heterocyclic systems designed to interact with enzymes and receptors. Its research applications extend to the development of potential neuroprotective agents, given the established role of similar benzothiazole structures in targeting neurodegenerative diseases [citation 7]. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

6-methoxy-1,2-benzothiazole-3-carboxamide

InChI

InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-11-8(6)9(10)12/h2-4H,1H3,(H2,10,12)

InChI Key

QDTDIXIANSUPPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NS2)C(=O)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Overview
6-Methoxybenzisothiazole-3-carboxamide has been evaluated for its antimicrobial properties. The compound exhibits significant activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Antibacterial Properties
Research indicates that this compound demonstrates substantial antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action involves the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, akin to established sulfonamide drugs.

Compound Concentration (mM) Zone of Inhibition (mm) Bacteria Tested
6-Methoxybenzisothiazole-3-carboxamide810E. coli
89S. aureus
88B. subtilis
87S. epidermidis

Antifungal Properties
The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger, which are significant pathogens in clinical settings.

Anticancer Activity

Overview
In addition to its antimicrobial properties, 6-Methoxybenzisothiazole-3-carboxamide has shown promise in anticancer research. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening
A study demonstrated that certain analogues of benzothiazole derivatives, including 6-Methoxybenzisothiazole-3-carboxamide, exhibited potent antimitotic effects. One derivative was found to have an IC50 value of 4.12μM4.12\mu M, indicating stronger activity than the standard chemotherapeutic agent, 5-Fluorouracil (IC50 = 7.69μM7.69\mu M).

Neurological Applications

Overview
Recent research has explored the role of this compound as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological functions and are implicated in several disorders.

Potential Therapeutic Applications
The activation of nAChRs by compounds like 6-Methoxybenzisothiazole-3-carboxamide may offer therapeutic avenues for conditions associated with cholinergic dysfunction, including Alzheimer's disease and other neurodegenerative disorders.

Summary of Findings

The following table summarizes the key findings regarding the applications of 6-Methoxybenzisothiazole-3-carboxamide:

Application Area Description
Antimicrobial ActivityEffective against Gram-positive bacteria and certain fungi; potential for new antimicrobial agents.
Anticancer ActivityDemonstrated potent antimitotic effects; stronger than some established chemotherapeutics.
Neurological ApplicationsPotential ligand for nicotinic acetylcholine receptors; implications for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzothiazole Derivatives

6-Hydroxybenzothiazole-2-carboxamides
  • Key Differences : Replacing the methoxy group (6-OCH₃) with a hydroxy group (6-OH) enhances hydrogen-bonding capacity but reduces lipophilicity.
  • Biological Activity: 6-Hydroxybenzothiazole-2-carboxamides exhibit selective inhibition of monoamine oxidase B (MAO-B), with IC₅₀ values in the nanomolar range, as demonstrated via 3D-QSAR and molecular docking studies .
  • Synthetic Routes : Synthesized through multi-step protocols involving cyclization and functional group modifications, similar to 6-methoxy analogues but requiring protective groups for the hydroxy moiety .
2-Amino-1,3-benzothiazole-6-carbaldehyde (CAS: 106429-08-7)
  • Key Differences: Substitution of the carboxamide with an aldehyde (-CHO) and addition of an amino group (-NH₂) at position 2.
  • Reactivity: The aldehyde group increases electrophilicity, making it reactive in nucleophilic additions, while the amino group enables participation in Schiff base formation.

Benzoxazole and Benzoisoxazole Analogues

Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates
  • Structural Variation : Replacement of the sulfur atom in benzisothiazole with oxygen (benzoxazole) reduces ring aromaticity and alters electronic properties.
  • Applications : These compounds are precursors to hydrazinecarbothioamides, which exhibit antimicrobial and antitumor activities .
  • Synthesis: Cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, differing from the sulfur-based cyclization routes used for benzisothiazoles .
6-Methoxybenzo[d]isoxazole-3-carboxylic Acid (CAS: 28691-48-7)
  • Key Differences : Isoxazole ring (O and N) instead of isothiazole (S and N), with a carboxylic acid (-COOH) at position 3.
  • Physicochemical Properties : The carboxylic acid group increases water solubility but reduces membrane permeability compared to carboxamides.
  • Synthesis : Involves NH₂OSO₃H-mediated cyclization and acid-catalyzed steps, contrasting with the thiol-based methods for benzisothiazoles .

Functional Group Variations: Carboxamides vs. Esters

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
  • Structural Complexity : Features a benzodithiazine ring (two sulfur atoms) and an ester group (-COOCH₃).
  • Reactivity : The ester group is prone to hydrolysis under basic conditions, unlike the more stable carboxamide .
  • Applications : Primarily used in agrochemical research due to its sulfonamide and hydrazine motifs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Key Applications Reference CAS/Study
6-Methoxybenzisothiazole-3-carboxamide Benzisothiazole 6-OCH₃, 3-CONH₂ 208.24 Enzyme inhibition, intermediates 946-12-3
6-Hydroxybenzothiazole-2-carboxamide Benzothiazole 6-OH, 2-CONH₂ 194.19 MAO-B inhibitors
2-Amino-1,3-benzothiazole-6-carbaldehyde Benzothiazole 6-CHO, 2-NH₂ 178.20 Electrophilic intermediates 106429-08-7
6-Methoxybenzo[d]isoxazole-3-carboxylic Acid Benzoisoxazole 6-OCH₃, 3-COOH 193.16 Synthetic intermediates 28691-48-7
Methyl benzodithiazine-7-carboxylate Benzodithiazine 6-Cl, 7-COOCH₃ 335.83 Agrochemical research

Critical Analysis of Structural and Functional Impacts

  • Electronic Effects : Methoxy groups enhance electron density in the aromatic ring, stabilizing charge-transfer interactions, while hydroxy groups increase polarity .
  • Biological Activity : Carboxamides generally exhibit higher target affinity than esters or aldehydes due to hydrogen-bonding capabilities .
  • Synthetic Challenges : Benzisothiazoles require controlled sulfur incorporation, whereas benzoxazoles involve milder cyclization conditions .

Q & A

Basic: What are the primary synthetic routes for 6-Methoxybenzisothiazole-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of substituted benzothiazole precursors with carboxamide moieties. Key steps include:

  • Methoxy group introduction : Methoxylation via nucleophilic substitution or coupling reactions using methoxy donors (e.g., methyl iodide or methoxyboronic acids) .
  • Carboxamide formation : Reacting 6-methoxybenzisothiazole-3-carboxylic acid with ammonia or amine derivatives in the presence of coupling agents like EDCI/HOBt .
  • Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (DMF or THF) to enhance yield. Monitor purity via HPLC (>95% purity threshold) and characterize intermediates using IR (C=O stretch at ~1650 cm⁻¹) and NMR (methoxy singlet at δ 3.8–4.0 ppm) .

Basic: How should researchers characterize the purity and structural identity of 6-Methoxybenzisothiazole-3-carboxamide?

Answer:
Use a multi-analytical approach:

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (δ ~3.9 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and carboxamide NH₂ (δ ~6.5 ppm) .
    • IR : Identify key functional groups (e.g., N–H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 209.04 .

Advanced: How can researchers resolve contradictions in spectral data for 6-Methoxybenzisothiazole-3-carboxamide derivatives?

Answer:
Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from:

  • Tautomerism : Benzothiazole-thione/amide tautomerization can alter spectral profiles. Use variable-temperature NMR to identify equilibrium states .
  • Impurity interference : Cross-check with alternative techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts .

Advanced: What strategies are recommended for analyzing degradation products or synthetic impurities in this compound?

Answer:

  • LC-MS/MS : Use high-resolution mass spectrometry to identify impurities (e.g., demethylated byproducts or hydrolyzed carboxamide) .
  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions to simulate stability challenges .
  • Quantitative NMR (qNMR) : Compare impurity peaks against a calibrated internal standard (e.g., maleic acid) for precise quantification .

Basic: What are the solubility and stability considerations for 6-Methoxybenzisothiazole-3-carboxamide in common solvents?

Answer:

  • Solubility : Moderately soluble in DMSO (~50 mg/mL) and DMF; poorly soluble in water (<1 mg/mL). Use sonication or co-solvents (e.g., ethanol/water mixtures) for aqueous experiments .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light due to benzothiazole ring photosensitivity .

Advanced: How can computational modeling aid in predicting reactivity or binding interactions of this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carboxamide NH₂ as a hydrogen bond donor) .
  • Molecular docking : Screen against protein targets (e.g., kinases or enzymes with benzothiazole-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Advanced: What are the challenges in synthesizing analogs with modified methoxy or carboxamide groups?

Answer:

  • Methoxy positional isomers : Use regioselective directing groups (e.g., boronic acids) during Suzuki coupling to control substitution patterns .
  • Carboxamide bioisosteres : Replace –CONH₂ with –SO₂NH₂ or –CN groups; monitor stability via accelerated aging tests (40°C/75% RH) .
  • Yield limitations : Optimize stoichiometry (1.2–1.5 eq. of reagents) and employ flow chemistry for exothermic reactions .

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